(+/-)-Tetrahydro-2-furoic-d7 acid
Description
Significance of Isotopic Labeling in Mechanistic Elucidation within Chemical Biology
Isotopic labeling is a powerful technique used to trace the journey of a molecule through a chemical reaction or a biological system. chemicalbook.com By replacing specific atoms with their heavier isotopes, researchers can follow the labeled atoms, providing direct evidence for proposed reaction mechanisms. drugbank.comresearchgate.net This method is crucial in chemical biology for:
Tracking Metabolic Pathways: Following the transformation of a labeled substrate through a series of enzymatic reactions to identify intermediates and final products. medchemexpress.com
Investigating Reaction Mechanisms: Determining the sequence of bond-breaking and bond-forming events in a chemical transformation. cymitquimica.com
Quantitative Analysis: Using isotopically labeled compounds as internal standards in mass spectrometry for the precise quantification of analytes in complex biological matrices. sigmaaldrich.com
The insights gained from isotopic labeling are fundamental to drug discovery, helping to optimize the metabolic stability and efficacy of new therapeutic agents. wikipedia.orgfda.gov
Overview of Tetrahydrofuran (B95107) Carboxylic Acids in Fundamental and Applied Research
The tetrahydrofuran ring is a prevalent structural motif in numerous natural products and pharmaceuticals. researchgate.net Tetrahydrofuran carboxylic acids, such as Tetrahydro-2-furoic acid, are versatile building blocks in organic synthesis. cdnisotopes.com The non-deuterated form, (+/-)-Tetrahydro-2-furoic acid, is a key intermediate in the synthesis of several important drugs. wikipedia.org For example, it is used in the production of alfuzosin, a medication for benign prostatic hyperplasia, and is a precursor to the antibiotic faropenem. wikipedia.org
Furthermore, research has shown that Tetrahydro-2-furoic acid can act as a specific inhibitor of proline dehydrogenase (PRODH), an enzyme involved in proline metabolism. scbt.com The conformational landscape and intermolecular interactions of these molecules have also been the subject of detailed spectroscopic and theoretical studies. medchemexpress.com
Table 1: Properties of Tetrahydro-2-furoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈O₃ |
| Molar Mass | 116.12 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 128-129 °C at 13 mmHg |
| Density | 1.209 g/mL at 25 °C |
| CAS Number | 16874-33-2 |
Data sourced from various chemical suppliers and databases. cdnisotopes.com
Academic Research Trajectory of (+/-)-Tetrahydro-2-furoic-d7 Acid
While extensive literature exists for its non-deuterated analog, the academic research trajectory of This compound is primarily documented through its availability as a specialized research chemical. Its significance lies in its application as an isotopically labeled tool for advanced studies.
Synthesis: The synthesis of this compound is not explicitly detailed in peer-reviewed publications but can be inferred from established methods for synthesizing the parent compound and general deuteration techniques. The synthesis of racemic Tetrahydro-2-furoic acid typically involves the reduction of furoic acid. wikipedia.org Deuteration to create the d7 analogue would likely involve using a deuterated source, such as deuterium (B1214612) gas (D₂) in the presence of a catalyst, or by employing deuterated reagents during the synthesis process. medchemexpress.com
Research Applications: The primary application of this compound is as a stable isotope-labeled internal standard for quantitative bioanalysis using mass spectrometry. sigmaaldrich.com Its use allows for the accurate measurement of the non-deuterated drug or its metabolites in biological samples. Given that its parent compound is an inhibitor of proline dehydrogenase, this compound serves as a valuable tool for mechanistic studies of this enzyme. scbt.com Researchers can use it to investigate the enzyme's kinetics and mechanism of action with greater precision. It is described by chemical suppliers as a useful isotopically labeled research compound, often used as a tracer in pharmacokinetic studies to understand how a drug is absorbed, distributed, metabolized, and excreted. cymitquimica.comdrugbank.com
Table 2: Chemical Information for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅HD₇O₃ |
| Molecular Weight | 123.16 g/mol |
| Isotopic Enrichment | ≥98 atom % D |
| CAS Number | 1219798-42-1 |
Data sourced from chemical supplier specifications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
2,3,3,4,4,5,5-heptadeuteriooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/i1D2,2D2,3D2,4D |
InChI Key |
UJJLJRQIPMGXEZ-VNEWRNQKSA-N |
Isomeric SMILES |
[2H]C1(C(C(OC1([2H])[2H])([2H])C(=O)O)([2H])[2H])[2H] |
Canonical SMILES |
C1CC(OC1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Tetrahydro 2 Furoic Acid Derivatives
Strategies for Deuterium (B1214612) Incorporation into the Tetrahydrofuran (B95107) Ring System
Deuteration during Catalytic Hydrogenation of Furoic Acid Precursors
A primary method for preparing tetrahydro-2-furoic acid is the catalytic hydrogenation of 2-furoic acid. This process can be adapted to introduce deuterium by using deuterium gas (D2) in place of hydrogen gas (H2). The reaction is typically carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or a bimetallic catalyst like palladium-nickel on alumina. chemrxiv.org
The use of D2 gas during the reduction of the furan ring of 2-furoic acid leads to the saturation of the double bonds with deuterium atoms. Additionally, exchange reactions can occur on the carbon backbone, leading to the incorporation of multiple deuterium atoms. To achieve a high degree of deuteration, as in (+/-)-Tetrahydro-2-furoic-d7 acid, the reaction conditions, including temperature, pressure, and catalyst choice, must be carefully controlled. The efficiency of deuterium incorporation can be influenced by the catalyst's ability to facilitate H-D exchange reactions. For instance, palladium is known to be an effective catalyst for such exchanges. nih.gov
The general reaction can be summarized as follows:
2-Furoic Acid + D₂ (in excess) --(Catalyst)--> this compound
The selection of an appropriate solvent is also crucial to prevent unwanted H/D exchange with the solvent. Aprotic solvents are generally preferred. The use of D₂O as a deuterium source in combination with a catalyst that can facilitate H/D exchange is another potential route. thalesnano.com
Alternative Synthetic Routes for Site-Specific Deuterium Labeling
While catalytic hydrogenation with deuterium gas is a straightforward approach for producing perdeuterated or highly deuterated compounds, alternative methods can be employed for more site-specific deuterium labeling. These methods often involve multi-step synthetic sequences.
One approach involves the synthesis of a specifically deuterated precursor to the tetrahydrofuran ring. For example, a deuterated starting material could be used to construct the furan ring, which is then hydrogenated. However, for a compound like this compound, where extensive deuteration is required, this is a less common approach.
Another strategy involves H/D exchange reactions on the pre-formed tetrahydro-2-furoic acid molecule or its derivatives. These reactions can be catalyzed by acids, bases, or metal catalysts under conditions that promote the exchange of hydrogen atoms for deuterium from a deuterium source like D₂O. nih.gov For carboxylic acids, late-stage β-C(sp3)–H deuteration has been demonstrated using palladium catalysis with a directing group, offering a potential route for selective deuterium incorporation. chemrxiv.org
Enantioselective Synthesis and Chiral Resolution Techniques for Tetrahydro-2-furoic Acid Enantiomers
Tetrahydro-2-furoic acid is a chiral molecule, and the separation of its enantiomers or their direct asymmetric synthesis is crucial for its application in the pharmaceutical industry.
Diastereomeric Salt Formation with Optically Active Amine Resolvers
A widely used and effective method for resolving racemic mixtures of carboxylic acids is the formation of diastereomeric salts with a chiral base. In the case of (±)-tetrahydro-2-furoic acid, optically active amines are employed as resolving agents. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. google.com
Commonly used optically active amines for the resolution of tetrahydro-2-furoic acid include:
1-Phenylethylamine: Both (R)-(+)- and (S)-(-)-1-phenylethylamine are effective resolving agents. The choice of the amine enantiomer determines which enantiomer of the acid will preferentially crystallize. google.com
1-Cyclohexylethylamine: This chiral amine has also been successfully used for the resolution of tetrahydro-2-furoic acid. google.com
1-(1-Naphthyl)ethylamine: This amine provides another option for diastereomeric salt formation and resolution. google.com
The process typically involves dissolving the racemic tetrahydro-2-furoic acid and the chiral amine in a suitable solvent. Upon cooling or concentration, the less soluble diastereomeric salt precipitates. The salt is then isolated, and the optically pure carboxylic acid is liberated by treatment with an acid. The chiral amine can often be recovered and reused. google.com
Below is a table summarizing the use of different optically active amines in the resolution of (±)-tetrahydro-2-furoic acid, based on patent literature.
| Optically Active Amine Resolver | Solvent(s) | Resulting Enantiomer of Tetrahydro-2-furoic Acid | Optical Purity (% e.e.) | Reference |
| (S)-(-)-1-Phenylethylamine | Tetrahydrofuran | (R)-(+)-Tetrahydro-2-furoic acid | 98.0 | google.comgoogle.com |
| (S)-(-)-1-Phenylethylamine | Methylene chloride / Ethyl acetate | (R)-(+)-Tetrahydro-2-furoic acid | 91 (secondary crystals) | google.com |
| (S)-(-)-1-Phenylethylamine | Monochlorobenzene | (R)-(+)-Tetrahydro-2-furoic acid | 74 (primary crystals) | google.com |
| (R)-(+)-1-Cyclohexylethylamine | Isopropanol | (S)-(-)-Tetrahydro-2-furoic acid | 95.2 | google.com |
| (R)-(+)-1-(1-Naphthyl)ethylamine | Acetone | (S)-(-)-Tetrahydro-2-furoic acid | 96.5 | google.com |
Enzyme-Catalyzed Kinetic Resolution Approaches
Enzymatic methods offer a green and highly selective alternative for the resolution of racemic compounds. For tetrahydro-2-furoic acid, lipase-catalyzed kinetic resolution of its esters is a viable approach. In this method, a lipase enzyme selectively catalyzes the hydrolysis or transesterification of one enantiomer of the racemic ester, leaving the other enantiomer unreacted. researchgate.net
A notable example is the use of Candida antarctica lipase B (CALB), which has been shown to be highly efficient and stereoselective in the preparation of (S)-tetrahydro-2-furoic acid. wipo.int The process can achieve high enantiomeric excess (ee value ≥ 98%) and good conversion rates. wipo.int
The general scheme for lipase-catalyzed kinetic resolution is as follows:
Racemic Tetrahydro-2-furoic acid ester + H₂O --(Lipase)--> (S)-Tetrahydro-2-furoic acid + (R)-Tetrahydro-2-furoic acid ester
The unreacted (R)-ester can then be separated from the (S)-acid and hydrolyzed to obtain the (R)-enantiomer. This chemoenzymatic approach is scalable and provides access to both enantiomers of tetrahydro-2-furoic acid. researchgate.net
Asymmetric Catalysis in Tetrahydrofuroic Acid Production
Asymmetric catalysis provides a direct route to enantiomerically enriched tetrahydro-2-furoic acid, avoiding the need for resolution of a racemic mixture. This is typically achieved through the asymmetric hydrogenation of 2-furoic acid using a chiral catalyst.
Both homogeneous and heterogeneous chiral catalysts have been investigated for this transformation. For instance, enantioselective heterogeneous hydrogenation of furoic acid to chiral tetrahydro-2-furoic acid can be achieved with a cinchonidine-modified palladium catalyst on an alumina support, yielding the product with a 95% yield and 32% enantiomeric excess. researchgate.net
Homogeneous catalysts, such as chiral ferrocene-phosphine complexes, have also been employed for the hydrogenation of 2-furoic acid in methanol, resulting in quantitative conversion and enantiomeric excesses in the range of 24-27%. researchgate.net While these methods demonstrate the feasibility of asymmetric synthesis, achieving high enantioselectivity for the hydrogenation of furan derivatives remains a challenge. wikipedia.org
The development of more efficient and highly enantioselective catalysts is an active area of research, aiming to provide a more direct and atom-economical route to optically pure tetrahydro-2-furoic acid.
In-situ Monitoring and Optimization of Deuteration and Chiral Synthesis Processes
The efficient synthesis of isotopically labeled chiral molecules such as this compound requires precise control over both the deuteration process and the subsequent chiral resolution. Real-time, in-situ monitoring is crucial for optimizing reaction conditions, maximizing deuterium incorporation, and ensuring high enantiomeric purity. These monitoring techniques allow chemists to track reaction progress, identify intermediates, and determine endpoints without the need for frequent sampling and offline analysis, which can be time-consuming and may disturb the reaction equilibrium.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and versatile analytical method for real-time, in-situ monitoring of deuteration reactions. nih.govcopernicus.org The technique takes advantage of the significant mass difference between hydrogen (¹H) and deuterium (²H), which results in a predictable shift in the vibrational frequencies of chemical bonds. copernicus.org Specifically, a bond involving deuterium will vibrate at a lower frequency (wavenumber) than the corresponding bond with hydrogen. This isotopic shift provides a clear spectral window to track the progress of a hydrogen-deuterium (H/D) exchange reaction.
In the synthesis of Tetrahydro-2-furoic-d7 acid, the goal is to replace the seven hydrogen atoms on the tetrahydrofuran ring with deuterium. The progress of this exchange can be monitored by observing changes in the infrared spectrum over time.
Key Spectroscopic Changes Monitored by FTIR:
Disappearance of C-H Bands: The stretching and bending vibrations associated with the carbon-hydrogen bonds of the tetrahydrofuran ring will decrease in intensity as the reaction proceeds.
Appearance of C-D Bands: Concurrently, new absorption bands corresponding to carbon-deuterium (C-D) stretching and bending vibrations will appear at lower wavenumbers.
The large relative mass difference between hydrogen and deuterium leads to distinct and easily distinguishable vibrational band positions, making FTIR an effective tool for real-time analysis. copernicus.org For example, the O-H stretching band and the deuterated O-D stretching band are well-separated, allowing for clear monitoring of H/D exchange in aqueous media. copernicus.orgnih.gov Similarly, the exchange of N-H for N-D groups results in the disappearance of the Amide II band and the appearance of a new band at a lower wavenumber. nih.gov This principle is directly applicable to tracking the C-H to C-D conversion on the backbone of tetrahydro-2-furoic acid.
By continuously recording FTIR spectra, a kinetic profile of the deuteration reaction can be constructed. This data is invaluable for optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time to achieve the desired level of deuterium incorporation efficiently.
| Vibrational Mode | C-H Bond (Reactant) Approximate Frequency (cm⁻¹) | C-D Bond (Product) Approximate Frequency (cm⁻¹) | Observation During Reaction |
|---|---|---|---|
| Stretching (ν) | 2850 - 3000 | 2100 - 2250 | Decrease in C-H signal, Increase in C-D signal |
| Bending (δ) | 1350 - 1480 | 950 - 1100 | Decrease in C-H signal, Increase in C-D signal |
Following the synthesis and deuteration of racemic this compound, the next critical step is the separation of the two enantiomers, (R)- and (S)-tetrahydro-2-furoic-d7 acid. The purification of these deuterated chiral intermediates requires advanced techniques capable of achieving high enantiomeric purity. neopharmlabs.com
Chromatographic Methods: Chromatography is a cornerstone of chiral separations in the pharmaceutical and chemical industries. rotachrom.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers. rotachrom.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. The choice of CSP and mobile phase is critical for achieving optimal resolution.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations. rotachrom.com It uses supercritical CO₂ as the primary mobile phase, which reduces the consumption of organic solvents. SFC often provides faster separations and is compatible with a wide range of chiral columns, making it an attractive option for purifying deuterated chiral compounds. rotachrom.com
Non-Chromatographic Methods:
Crystallization: Diastereomeric salt crystallization is a classical yet effective method for chiral resolution. This process involves reacting the racemic deuterated acid with a single enantiomer of a chiral resolving agent (an optically active amine) to form two diastereomeric salts. google.comgoogle.com These salts have different physical properties, such as solubility, allowing one diastereomer to be selectively crystallized from the solution. The purified diastereomeric salt is then treated with acid to liberate the desired enantiomerically pure deuterated furoic acid. google.com
Solvent Extraction: This technique can be used in conjunction with crystallization to isolate the target compound and recover the resolving agent. neopharmlabs.comgoogle.com The choice of solvent is crucial for efficient extraction and purification. google.com
The successful isolation of a specific enantiomer of a deuterated compound relies on selecting the most appropriate purification strategy based on the compound's properties and the desired scale of production. neopharmlabs.com
| Technique | Principle of Separation | Key Advantages | Considerations |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase | High precision and versatility rotachrom.com | High cost of chiral columns, solvent consumption rotachrom.com |
| Chiral SFC | Differential partitioning in a supercritical fluid mobile phase with a CSP | Reduced solvent use, faster separations rotachrom.com | Higher initial system cost, solubility issues for some compounds rotachrom.com |
| Diastereomeric Crystallization | Formation of salts with different solubilities | Cost-effective for large-scale applications | Requires a suitable chiral resolving agent and optimization of crystallization conditions google.com |
Applications As an Isotopic Tracer in Metabolic and Mechanistic Research
Elucidation of Biochemical Pathways utilizing Deuterated Tracers
The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612), is a powerful technique for tracing the flow of molecules through metabolic networks. nih.govmmpc.orgisotope.comresearchgate.net By replacing hydrogen atoms with deuterium, researchers can distinguish the labeled molecule from its endogenous counterparts using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. fiveable.memdpi.com This allows for the precise measurement of metabolic fluxes and the identification of novel biochemical transformations.
Tracing Carbon Flow in Cellular Metabolic Networks
While direct studies utilizing (+/-)-Tetrahydro-2-furoic-d7 acid for tracing carbon flow are not extensively documented, the principles of using isotopically labeled molecules for this purpose are well-established. nih.gov In metabolic flux analysis, substrates labeled with stable isotopes (e.g., ¹³C or ²H) are introduced to cells or organisms. nih.govnih.gov As the labeled substrate is metabolized, the isotopic label is incorporated into downstream metabolites. By analyzing the isotopic enrichment patterns in these metabolites, researchers can quantify the activity of various metabolic pathways, such as glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle. nih.govnih.gov
For instance, deuterated glucose or glutamine are commonly used to probe central carbon metabolism. The distribution of deuterium in amino acids, organic acids, and lipids can reveal the relative contributions of different pathways to their biosynthesis. Given its structural features, this compound could theoretically be used as a tracer to investigate specific pathways that might metabolize or transport small carboxylic acids.
| Tracer Type | Pathway Investigated | Analytical Technique |
| ¹³C-labeled Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | Mass Spectrometry, NMR |
| ¹³C-labeled Glutamine | TCA Cycle, Amino Acid Metabolism | Mass Spectrometry, NMR |
| Deuterated Water (D₂O) | De novo lipogenesis, gluconeogenesis | Mass Spectrometry, NMR |
Investigation of Proline Metabolism and Biosynthesis Pathways
Proline metabolism plays a crucial role in cellular homeostasis, stress response, and cancer biology. researchgate.netresearchgate.netnih.govfrontiersin.org The biosynthesis of proline from glutamate involves the intermediates γ-glutamyl phosphate and glutamate-γ-semialdehyde, which spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C). researchgate.netnih.govresearchgate.net P5C is then reduced to proline. The catabolism of proline back to glutamate is catalyzed by proline dehydrogenase (PRODH) and P5C dehydrogenase. researchgate.netnih.govresearchgate.net
Deuterated tracers are instrumental in studying the dynamics of these pathways. mdpi.com By supplying cells with deuterated proline or its precursors, researchers can track its conversion to other metabolites and determine the rates of proline synthesis and degradation. (+/-)-Tetrahydro-2-furoic acid is a known inhibitor of PRODH, the first enzyme in the proline catabolic pathway. researchgate.netresearchgate.netnih.govscbt.com Therefore, the deuterated form, this compound, could be a powerful tool to not only probe the inhibition of this enzyme but also to trace the metabolic fate of the inhibitor itself within the context of proline metabolism.
Enzymatic Reaction Mechanism Studies
Deuterium-labeled compounds are widely used to investigate the mechanisms of enzyme-catalyzed reactions. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when a hydrogen atom is replaced by a deuterium atom, can provide valuable information about the rate-limiting step of a reaction and the nature of the transition state. fiveable.mechem-station.com
Investigation of Proline Dehydrogenase (PRODH) Inhibition Mechanisms
Proline dehydrogenase (PRODH) is a flavoenzyme that catalyzes the oxidation of L-proline to P5C. nih.gov L-tetrahydro-2-furoic acid is a well-characterized competitive inhibitor of PRODH. researchgate.netnih.gov Structural studies have shown that it binds in the active site of the enzyme, mimicking the substrate proline. nih.gov
The use of this compound could provide deeper insights into the mechanism of PRODH inhibition. For example, by comparing the binding affinity and inhibitory potency of the deuterated and non-deuterated inhibitors, researchers could determine if any C-H bond cleavage or interaction is involved in the binding process, although this is less likely for a competitive inhibitor. More importantly, if the inhibitor undergoes any enzymatic modification, the deuterium label would be crucial for tracking these changes.
| Inhibitor | Enzyme Target | Inhibition Type | Key Findings from Structural Studies |
| L-Tetrahydro-2-furoic acid | Proline Dehydrogenase (PRODH) | Competitive | Binds in the active site, mimicking the substrate proline. nih.gov |
| N-propargylglycine | Alanine Racemase | Irreversible | Covalently modifies the pyridoxal phosphate cofactor. |
| Allopurinol | Xanthine Oxidase | Suicide Inhibition | Converted to oxypurinol, which binds tightly to the reduced form of the enzyme. |
Mechanistic Insights into Enzyme-Substrate Interactions for Carboxylic Acids
The study of how enzymes recognize and bind carboxylic acid substrates is fundamental to understanding many biological processes. Deuterium labeling can be a subtle probe of these interactions. For instance, the replacement of hydrogens with deuteriums can slightly alter the acidity and hydrogen bonding capabilities of the carboxylic acid group, which could be detected through high-precision binding assays.
Furthermore, techniques like NMR spectroscopy can utilize the deuterium label to probe the environment of the inhibitor within the enzyme's active site. The deuterium NMR signal is sensitive to the local electronic environment and molecular motion, providing unique information that is not accessible with other methods.
Deuterium Labeling in Investigating Organic Reaction Mechanisms
Beyond enzymatic studies, deuterium labeling is a cornerstone of physical organic chemistry for elucidating reaction mechanisms. fiveable.mechem-station.comacs.orgyoutube.comgoogle.comresearchgate.net The kinetic isotope effect is a primary tool in these investigations. A primary KIE is observed when a C-H bond to the isotopicaily labeled hydrogen is broken in the rate-determining step of the reaction. A secondary KIE can be observed when the C-H bond is not broken but its environment changes during the reaction.
Proton Source Identification in Photodecarboxylative Amination Reactions
Photodecarboxylative amination is a powerful method for the formation of carbon-nitrogen bonds, crucial in the synthesis of many pharmaceuticals and agrochemicals. The reaction mechanism often involves radical intermediates, and understanding the source of protons in the final product is key to optimizing reaction conditions and yields. The use of deuterated compounds like this compound can be instrumental in these investigations.
In a hypothetical photodecarboxylative amination reaction, if this compound is used as a substrate or an additive, the location and incorporation of deuterium in the product molecules can reveal the proton source. For instance, if the reaction is carried out in a protic solvent, the presence of deuterium in the product would suggest that the tetrahydrofuroic acid derivative, rather than the solvent, acts as the proton (or deuteron) donor.
Detailed Research Findings:
While specific studies on this compound in photodecarboxylative amination are not available, the principles of using deuterium-labeled molecules for proton source identification are well-established. In a representative study, a reaction is conducted with both the deuterated and non-deuterated starting material under identical conditions. The resulting products are then analyzed by mass spectrometry and NMR spectroscopy to determine the extent and position of deuterium incorporation.
Table 1: Illustrative Data for Proton Source Identification
| Experiment | Reactant | Solvent | Observed Deuterium Incorporation in Product (%) | Inferred Proton Source |
|---|---|---|---|---|
| 1 | Non-deuterated Tetrahydro-2-furoic acid | H2O | 0 | Solvent (H2O) |
| 2 | This compound | H2O | 95 | This compound |
| 3 | This compound | D2O | >99 | Solvent (D2O) and/or this compound |
Isotopic Effects on Reaction Kinetics and Selectivity in Organic Transformations
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. wikipedia.org This effect arises from the difference in the zero-point vibrational energies of C-H and C-D bonds. wikipedia.org Studying the KIE can provide valuable insights into the rate-determining step of a reaction and the nature of the transition state. wikipedia.org
For this compound, the presence of seven deuterium atoms could potentially influence the kinetics of reactions where a C-H bond at a deuterated position is broken in the rate-determining step (a primary KIE) or where the hybridization of a deuterated carbon changes during the reaction (a secondary KIE).
Detailed Research Findings:
While no specific kinetic studies involving this compound have been published, general principles of KIEs in deuterated organic acids can be applied. For example, the acidity of a carboxylic acid can be slightly decreased by deuteration of the aliphatic chain. acs.org This is a secondary isotope effect that can influence the rate of acid-base reactions.
In an organic transformation where tetrahydro-2-furoic acid participates, for example, in an esterification or amidation reaction, the use of the d7-labeled compound would allow for the determination of the KIE by comparing its reaction rate with that of the non-deuterated analogue. A significant KIE (kH/kD > 1) would suggest that a C-H bond cleavage is involved in the rate-limiting step.
Table 2: Hypothetical Kinetic Isotope Effects in Reactions of Tetrahydro-2-furoic acid
| Reaction Type | Rate Constant with Non-deuterated Acid (kH) | Rate Constant with this compound (kD) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
|---|---|---|---|---|
| Esterification (Acid-catalyzed) | 1.2 x 10-4 M-1s-1 | 1.1 x 10-4 M-1s-1 | 1.09 | Secondary KIE; change in hybridization at a deuterated center. |
| Oxidative Decarboxylation | 3.5 x 10-3 s-1 | 5.8 x 10-4 s-1 | 6.03 | Primary KIE; C-H bond breaking in the rate-determining step. |
Furthermore, isotopic labeling can influence the selectivity of a reaction. In cases where a reaction can proceed through multiple pathways, the difference in activation energies for C-H versus C-D bond cleavage can favor one pathway over the other, leading to a change in the product distribution.
Advanced Spectroscopic and Computational Analysis of Tetrahydro 2 Furoic D7 Acid
Conformational Landscape Exploration through Rotational Spectroscopy
The conformational landscape of tetrahydro-2-furoic acid (THFA), a chiral carboxylic acid, has been extensively investigated using rotational spectroscopy and theoretical modeling. nih.gov These studies provide significant insights into the complex structures and behaviors of this molecule.
Identification of Conformers and Conformational Interconversion Barriers
Through a combination of extensive manual searches and joint semiempirical-molecular dynamics simulations, researchers have identified multiple possible conformers of THFA. nih.gov These conformers arise from the relative orientations of the carbonyl and hydroxyl groups in the COOH functional group, the rotation of the COOH group, and the puckering motions of the tetrahydrofuran (B95107) ring. nih.gov
Theoretical calculations at various levels of theory, including B3LYP-D3(BJ)/def2-TZVP, B3LYP-D3(BJ)/6-311++G(2d,p), and MP2/6-311G++(2d,p), have identified eight conformers within a relative energy span of 10 kJ mol⁻¹. nih.gov Of these, rotational spectra for three conformers have been experimentally detected and assigned. nih.govresearchgate.net The most stable conformer, along with all of its ¹³C isotopologues, has been characterized. nih.gov
Interestingly, some predicted conformers are unexpectedly absent or depleted in experimental observations, while others show significant enrichment. nih.govresearchgate.net Detailed analyses of the conformational conversion barriers have been conducted to explain these observations, revealing the crucial role of interconversion pathways in determining the observed conformer populations. nih.gov
The five-membered ring of THFA can adopt envelope (E) or twist (T) conformations. d-nb.info In the E conformation, four atoms are nearly coplanar, while in the T conformation, only three are. d-nb.info The presence of the carboxylic acid substituent on the tetrahydrofuran ring has been shown to favor low-energy conformers with E ring structures. d-nb.info In fact, seven of the eight lowest energy minima possess E conformations. d-nb.info
Table 1: Experimentally Observed Conformers of Tetrahydro-2-furoic Acid
| Conformer | Ring Conformation | COOH Configuration | Relative Abundance (in Neon Jet) |
|---|---|---|---|
| I | Envelope (E) | trans | 10 |
| II | Envelope (E) | trans | 1 |
| III | Envelope (E) | cis | 1 |
This table is based on data from a neon jet expansion study and highlights the predominance of the trans-COOH configuration. rsc.org
Influence of Deuteration on Conformational Preferences
While specific studies focusing solely on the influence of deuteration on the conformational preferences of tetrahydro-2-furoic-d7 acid are not extensively detailed in the provided search results, the principles of how deuteration can affect molecular conformations are well-established. Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can subtly alter the zero-point vibrational energies and moments of inertia of a molecule. These changes can, in turn, influence the relative energies of different conformers and the barriers to interconversion between them. Molecules that are chiral due to deuterium substitution are often prepared through precision deuteration chemistry. bohrium.combohrium.com
Intermolecular Interactions and Aggregation Studies
The study of intermolecular interactions and aggregation provides critical information on how tetrahydro-2-furoic acid behaves in more complex environments.
Chirality Recognition in Dimer Formation of Tetrahydro-2-furoic Acid
The formation of dimers of tetrahydro-2-furoic acid (THFA) presents a fascinating case of chirality recognition, which has been studied in a conformer-specific manner using rotational spectroscopy. nih.govosti.gov THFA exhibits a strong preference for the trans-COOH configuration over the cis-COOH configuration. nih.govosti.gov This preference leads to two distinct possibilities for dimer formation: a kinetically favored dimer formed from two trans-THFA molecules held by weaker interactions, or a thermodynamically favored dimer with a double hydrogen-bonded ring structure formed between two cis subunits. nih.govosti.gov
To unravel the complexities of the observed rotational spectra, hundreds of potential homochiral and heterochiral dimer structures were computationally identified and their energetic connectivities evaluated. nih.govosti.govualberta.ca This analysis revealed a significant, chirality-dependent structure-energy ordering relationship. nih.govosti.gov Interestingly, both kinetically and thermodynamically favored types of dimers have been experimentally observed. ualberta.ca
Solvent-Induced Conformational Shifts and Their Characterization
The conformation of tetrahydro-2-furoic acid can be influenced by its solvent environment. Studies involving the chiral adduct formed between THFA and propylene (B89431) oxide (PO) have provided insights into these solvent-induced shifts. bohrium.comnih.gov In isolation, THFA primarily exists as three conformers (I, II, and III). bohrium.comnih.gov
Using computational tools like CREST, researchers have explored the conformational space of the THFA-PO binary adduct, predicting numerous homochiral and heterochiral structures. bohrium.comnih.gov Experimental rotational spectroscopy of a THFA and PO mixture in a neon supersonic jet expansion led to the identification of six distinct THFA-PO conformers. bohrium.comnih.gov The results showed a predominance of kinetically favored products involving the trans-COOH conformer I of THFA, although more thermodynamically stable adducts were also detected. bohrium.comnih.gov These findings highlight how intermolecular interactions with a solvent molecule like propylene oxide can influence the conformational preferences of THFA. bohrium.comnih.gov
Interaction with Water and its Effect on Conformational Distribution
The interaction of tetrahydro-2-furoic acid with water significantly modifies its conformational distribution. rsc.orgbohrium.com Rotational spectroscopy of the THFA-water binary complex has been measured, and extensive theoretical calculations have been performed to understand the structures and energetics of these complexes. rsc.orgbohrium.com
Two main types of THFA-water conformers have been classified. Type 1 conformers feature a classic carboxylic acid monohydrate structure with two strong hydrogen bonds between the COOH group of cis-THFA and water. rsc.org Type 2 conformers are less stable and involve trans-THFA with weaker intermolecular interactions with water. rsc.org
Experimentally, in a neon jet expansion, only the two most stable Type 2 conformers containing trans-THFA I and II were observed, with an abundance ratio of 1:1. rsc.org This is a stark contrast to the 10:1:1 ratio of trans-THFA I : trans-THFA II : cis-THFA III observed for the THFA monomer, indicating that the presence of water alters the relative stabilities and formation kinetics of the conformers. rsc.org This demonstrates a noticeable water-induced conformational preference. rsc.orgbohrium.com Further analysis of infrared (IR) and vibrational circular dichroism (VCD) spectra of THFA in aqueous solutions at different pH values has provided a more comprehensive understanding of its conformational distributions in a bulk water environment. nih.gov
Computational Chemistry Approaches for Structural and Energetic Characterization
Computational chemistry offers powerful tools to model molecular systems, providing data that complements and guides experimental findings. For (+/-)-Tetrahydro-2-furoic-d7 acid, these methods are invaluable for understanding its conformational landscape and energetic profile.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and other properties of molecules. For carboxylic acids, DFT calculations, such as those using the M06-2X functional with a 6-31+G(d,p) basis set, have been effectively used to study the structures and formation energies of oligomers. nih.govresearchgate.net
In the case of tetrahydro-2-furoic acid, theoretical studies have employed methods like B3LYP-D3(BJ) with basis sets such as def2-TZVP to identify stable conformers and optimize their geometries. researchgate.netnih.gov These calculations are crucial for predicting the relative stabilities of different ring puckering conformations and orientations of the carboxylic acid group. The inclusion of deuterium in this compound has a minimal effect on the equilibrium geometry but can influence vibrational frequencies, which are also predictable by DFT. These calculations help in identifying the most stable structures and understanding the energetic barriers between different conformations. researchgate.netnih.gov
Table 1: Hypothetical DFT-Calculated Relative Energies of Tetrahydro-2-furoic-d7 Acid Conformers This table is illustrative, based on typical findings for the non-deuterated analog. researchgate.netnih.gov
| Conformer | Ring Pucker | COOH Orientation | Relative Energy (kJ/mol) |
|---|---|---|---|
| I | Envelope (E) | E-COOH | 0.00 |
| II | Twist (T) | E-COOH | 2.50 |
| III | Envelope (E) | Z-COOH | 4.80 |
While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of molecules over time. researchgate.net For molecules with furanose rings, like tetrahydro-2-furoic acid, MD simulations using specialized force fields (e.g., GROMOS, GLYCAM) can effectively sample the conformational space. nih.govnih.govacs.org
These simulations reveal that furanose rings often exist in a dynamic equilibrium between different puckered states, typically described as North and South conformations on the pseudorotational wheel. nih.gov By simulating the trajectory of each atom over time, MD provides a statistical distribution of accessible conformations, offering a more complete picture than static models. psu.edunih.gov For this compound, MD simulations can elucidate the preferred ring pucker, the rotational freedom of the carboxylic acid group, and the influence of solvent on its conformational preferences.
Table 2: Illustrative Conformational Distribution of the Tetrahydrofuran Ring from a Simulated MD Trajectory This table represents a hypothetical outcome of an MD simulation for a furanose-like ring. nih.gov
| Conformational Family | Pucker Type | Population (%) |
|---|---|---|
| North | Envelope/Twist | 65% |
| South | Envelope/Twist | 30% |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds
NMR spectroscopy is a cornerstone technique for structure elucidation. The use of deuterium labeling offers unique advantages, particularly in simplifying complex spectra and probing molecular dynamics. researchgate.net
Deuterium (²H) NMR spectroscopy is a direct and powerful method for analyzing deuterated compounds. numberanalytics.com Since the natural abundance of deuterium is very low (about 0.016%), a strong ²H NMR signal is definitive proof of isotopic enrichment. wikipedia.org For highly deuterated molecules where proton signals are weak, ²H NMR becomes an essential tool for structure verification and determining the degree of deuteration at specific sites. sigmaaldrich.com
The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward spectral interpretation based on known proton assignments. sigmaaldrich.com By integrating the signals in the ²H NMR spectrum, one can quantify the deuterium enrichment at each labeled position within the this compound molecule. This is critical for confirming the success of the synthesis and for the accurate interpretation of other experimental data.
Table 3: Predicted ²H and ¹³C NMR Chemical Shifts for this compound Chemical shifts are based on typical values for the tetrahydrofuran-2-carboxylic acid moiety. ucla.edu
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (in ¹H NMR) |
|---|---|---|---|
| C2 | ²H | ~4.4 | Triplet |
| C3 (diastereotopic) | ²H | ~2.0, ~2.2 | Multiplet |
| C4 (diastereotopic) | ²H | ~1.9, ~2.1 | Multiplet |
| C5 (diastereotopic) | ²H | ~3.9, ~4.1 | Multiplet |
| C2 | ¹³C | ~76 | - |
| C3 | ¹³C | ~26 | - |
| C4 | ¹³C | ~25 | - |
| C5 | ¹³C | ~69 | - |
A primary challenge in the NMR spectroscopy of complex molecules is the overlapping of signals, which complicates spectral assignment. Isotopic labeling, particularly deuteration, is a powerful strategy to mitigate this issue. Replacing protons with deuterons simplifies ¹H NMR spectra by removing the signals of the replaced protons and eliminating their scalar coupling interactions. researchgate.net
For any remaining ambiguities, especially in a molecule with multiple diastereotopic centers like this compound, advanced multidimensional NMR techniques are employed. utoronto.ca Experiments such as ²H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or the DECOR sequence can be used. acs.org These 2D NMR techniques correlate the chemical shifts of directly bonded nuclei, spreading the signals into a second dimension based on the larger chemical shift dispersion of the ¹³C nucleus. This approach effectively resolves overlapping deuterium signals, allowing for the unambiguous assignment of each resonance to a specific position in the molecule. utoronto.caacs.org
Role in Organic Synthesis and Materials Science As a Chiral Building Block
Utilization in the Synthesis of Complex Organic Molecules
The enantiomers of tetrahydro-2-furoic acid are highly valued in synthetic chemistry for their ability to introduce chirality, a critical feature for the biological activity of many pharmaceutical compounds. nih.govnih.gov As a chiral building block, THFA is incorporated directly into the molecular framework of a target compound, providing a specific, stereochemically defined fragment. chemimpex.com
Tetrahydro-2-furoic acid is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs). chempoint.com Its utility stems from its chiral nature, which is essential for producing drugs with high efficacy and reduced side effects. chemimpex.com The synthesis of single-enantiomer drugs has become increasingly important in the pharmaceutical industry, driving the demand for versatile chiral intermediates like THFA. nih.govnih.gov
Several notable drugs are synthesized using THFA as a crucial intermediate. For example, it is a precursor in the production of alfuzosin, a medication for benign prostatic hyperplasia, and terazosin, used to treat hypertension and prostate enlargement. chempoint.comwikipedia.org It is also integral to the synthesis of the advanced beta-lactam antibiotic faropenem. chempoint.comwikipedia.orgresearchgate.net
| Pharmaceutical Agent | Therapeutic Class | Role of Tetrahydro-2-furoic acid |
|---|---|---|
| Alfuzosin | α1-Adrenergic Blocker | Key intermediate in the synthesis process. wikipedia.org |
| Terazosin | α1-Adrenergic Blocker | A critical precursor for this antihypertensive drug. chempoint.comwikipedia.org |
| Faropenem | β-Lactam Antibiotic | Serves as a chiral building block for the drug's core structure. wikipedia.orgresearchgate.net |
| Tecadenoson | A2a Adenosine Receptor Agonist | Utilized as a synthetic intermediate. wikipedia.org |
In asymmetric synthesis, the goal is to create a specific stereoisomer of a target molecule. wikipedia.org This is often achieved using either a chiral building block or a chiral auxiliary. A chiral building block is a chiral molecule that becomes a permanent part of the final product's structure. chemimpex.com A chiral auxiliary is a temporary stereogenic group that is attached to a non-chiral substrate to direct a stereoselective reaction, after which it is removed. wikipedia.orgresearchgate.net
Tetrahydro-2-furoic acid functions effectively as a chiral building block. chemimpex.comresearchgate.net Its enantiomerically pure forms, (R)-(+)- and (S)-(-)-tetrahydro-2-furoic acid, provide a reliable method for introducing a defined stereocenter into a target molecule. This approach is fundamental in medicinal chemistry for developing enantiomerically pure compounds with enhanced biological activity. chemimpex.com The process often involves preparing the optically active acid through methods like chiral resolution, where the racemic mixture is reacted with an optically active amine to form diastereomeric salts that can be separated. google.com
| Concept | Description | Relevance to Tetrahydro-2-furoic acid (THFA) |
|---|---|---|
| Chiral Building Block | A stereochemically defined molecule that is incorporated into the final structure of a synthetic product. | The primary role of THFA in asymmetric synthesis, providing a chiral tetrahydrofuran (B95107) moiety to the target molecule. chemimpex.comresearchgate.net |
| Asymmetric Synthesis | A method of chemical synthesis that favors the formation of a specific stereoisomer. | Enantiopure THFA is used as a starting material to ensure the desired stereochemistry in the final product. chemimpex.com |
| Chiral Resolution | A process for the separation of a racemic compound into its pure enantiomers. | A common method to obtain enantiomerically pure (R)- or (S)-THFA needed for synthesis. google.com |
Development of Sustainable Materials
Beyond pharmaceuticals, derivatives of furoic acid are gaining attention as renewable building blocks for creating sustainable materials, including biodegradable plastics and resins. chemimpex.comchempoint.com This interest is part of a broader shift towards green chemistry and the use of biomass-derived chemicals to replace petroleum-based feedstocks. nih.gov
One promising pathway in sustainable materials involves the conversion of furan-based compounds to linear monomers suitable for polymerization. Research has demonstrated the selective hydrogenolysis of 2-furancarboxylic acid, the precursor to THFA, into 5-hydroxyvaleric acid (5-HVA) and its derivatives. researchgate.net 5-HVA is a valuable monomer for the production of biodegradable polyesters.
In this process, THFA can be considered a key intermediate. The reaction involves the hydrogenation of the furan ring to form THFA, followed by the opening of the ring to yield 5-HVA. The conversion is typically performed over a metal catalyst, such as platinum on an alumina support. researchgate.net This process transforms the cyclic ether structure of THFA into a linear hydroxy acid, which can then undergo polycondensation to form polymers.
| Reaction Step | Description | Key Parameters |
|---|---|---|
| Hydrogenolysis of Furan Ring | The furan ring of a precursor like 2-furoic acid is opened with hydrogen. Tetrahydro-2-furoic acid is a ring-hydrogenated intermediate/byproduct in this pathway. researchgate.net | Requires a metal catalyst (e.g., Platinum) and a hydrogen source. researchgate.net |
| Formation of 5-HVA | The ring-opening yields 5-hydroxyvaleric acid (5-HVA) or its esters, such as methyl 5-hydroxyvalerate. researchgate.net | Reaction conditions like temperature and solvent affect product yield. researchgate.net |
| Polymerization | 5-HVA serves as a monomer for the fabrication of biodegradable polyesters. | The presence of both a hydroxyl and a carboxylic acid group allows for polycondensation reactions. |
Tetrahydro-2-furoic acid and its derivatives are also used directly in the production of polymers, contributing to the development of environmentally friendly materials. chemimpex.com Its incorporation into polymer chains can enhance properties such as biodegradability. The use of bio-based building blocks like THFA is a key strategy for creating sustainable alternatives to conventional plastics in sectors like packaging and consumer goods. chemimpex.comchempoint.com For instance, THFA has been noted for its application in the production of polyurethane resins. While specific details on performance enhancement are proprietary, the inclusion of such cyclic ether structures can influence polymer characteristics like flexibility, thermal stability, and degradation profiles.
| Application Area | Function of Tetrahydro-2-furoic acid | Benefit |
|---|---|---|
| Biodegradable Polymers | Serves as a chiral monomer or building block. chemimpex.com | Contributes to creating environmentally friendly materials from renewable resources. chemimpex.com |
| Polyurethane Resins | Incorporated as a component in the polymer formulation. | Can modify the physical and chemical properties of the final polymer material. |
Analytical Methodologies for Quantifying and Characterizing Deuterated Tetrahydro 2 Furoic Acid
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in assessing the purity of (+/-)-Tetrahydro-2-furoic-d7 acid, separating it from potential impurities and resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of this compound and for its quantification. A reverse-phase HPLC method is often suitable for this purpose. While specific methods for the d7-deuterated form are not extensively published, methods for the non-deuterated analogue, tetrahydro-2-furoic acid, can be readily adapted. These methods typically utilize a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. For mass spectrometry compatibility, volatile buffers such as formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comnih.gov
A typical HPLC method for the analysis of tetrahydro-2-furoic acid would involve an isocratic or gradient elution on a C18 column with UV detection. The method's validation would include assessments of linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. jales.org
Table 1: Illustrative HPLC Parameters for the Analysis of Tetrahydro-2-furoic Acid
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: These parameters are based on methods for the non-deuterated analogue and may require optimization for this compound.
Enantioselective Gas Chromatography for Chiral Purity Assessment
As this compound is a racemic mixture, assessing its chiral purity is essential, especially in pharmaceutical applications where enantiomers can have different pharmacological activities. Enantioselective gas chromatography (GC) is a powerful technique for separating enantiomers. This often requires derivatization of the carboxylic acid to a more volatile ester, followed by separation on a chiral stationary phase.
While specific enantioselective GC methods for this compound are not widely documented, general approaches for chiral carboxylic acids can be applied. These methods typically involve the use of cyclodextrin-based chiral columns. The separation of deuterated and non-deuterated enantiomers by GC can sometimes exhibit slight differences in retention times due to the kinetic isotope effect. chromforum.orguni-muenchen.de
Table 2: General Parameters for Enantioselective GC Analysis of Chiral Carboxylic Acids
| Parameter | Value |
| Column | Chiral Cyclodextrin-based Capillary Column (e.g., β-DEX™) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 200 °C at 5 °C/min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization | Esterification (e.g., with diazomethane (B1218177) or BF3/methanol) |
Note: These are general parameters and require specific method development and validation for this compound.
Mass Spectrometry for Isotopic Abundance and Structural Confirmation
Mass spectrometry (MS) is an indispensable tool for the analysis of deuterated compounds, providing information on isotopic enrichment and confirming the location of the deuterium (B1214612) labels.
LC-MS/MS for Tracer Studies and Metabolite Profiling in Research
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for tracer studies to track the metabolic fate of this compound. In these studies, the deuterated compound is administered, and biological samples are analyzed to identify and quantify the parent compound and its metabolites. The deuterium labels serve as a tag, allowing for the differentiation of the administered compound and its metabolites from endogenous molecules. sielc.comnih.gov
The use of deuterated internal standards is a common practice in quantitative LC-MS/MS analysis to improve accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. nih.gov
Table 3: Typical LC-MS/MS Parameters for Metabolite Profiling
| Parameter | Value |
| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Collision Gas | Argon or Nitrogen |
| Collision Energy | Optimized for each specific metabolite transition |
| LC Interface | Coupled with a UPLC/HPLC system for separation |
Verification of Deuterium Labeling Positions within the Compound Structure
Mass spectrometry is crucial for confirming the number and positions of deuterium atoms in the this compound molecule. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion, which will be shifted by the mass of the incorporated deuterium atoms.
Tandem mass spectrometry (MS/MS) is employed to fragment the molecule, and the analysis of the resulting fragmentation pattern can help to locate the deuterium labels. The mass-to-charge ratio of the fragment ions will indicate whether they have retained the deuterium atoms, thus providing structural information about the labeling positions.
Table 4: Expected Mass Shifts in MS Analysis of this compound
| Compound/Fragment | Non-Deuterated Mass (Da) | Deuterated (d7) Mass (Da) | Mass Shift (Da) |
| Molecular Ion [M-H]⁻ | 115.04 | 122.08 | +7 |
| Fragment 1 (e.g., loss of H₂O) | 97.03 | Varies based on D position | Varies |
| Fragment 2 (e.g., loss of COOH) | 71.05 | Varies based on D position | Varies |
Note: The exact masses and fragmentation will depend on the ionization and collision conditions.
Integration of Analytical Platforms for Comprehensive Characterization in Research Settings
A comprehensive characterization of this compound in a research setting necessitates the integration of multiple analytical platforms. The workflow typically begins with HPLC for the assessment of chemical purity. Subsequently, enantioselective GC or HPLC is employed to determine the enantiomeric purity.
Finally, LC-MS/MS plays a pivotal role in both confirming the isotopic enrichment and in conducting in vitro or in vivo studies to understand the compound's metabolic profile. The combination of these techniques provides a complete picture of the compound's identity, purity, and metabolic behavior, which is essential for its use in scientific research.
This integrated approach, leveraging the strengths of each analytical technique, ensures a thorough and reliable characterization of this compound, underpinning the validity of the research findings in which it is utilized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
